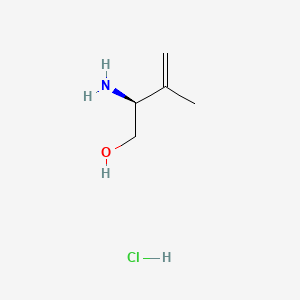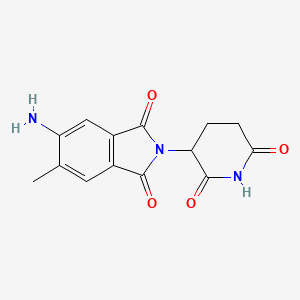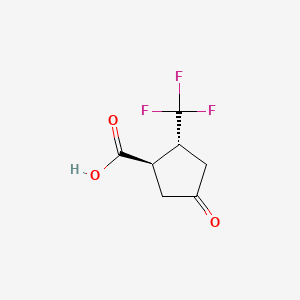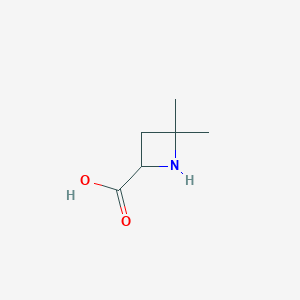![molecular formula C11H17F2NO2 B13469722 tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physical and chemical properties. The tert-butyl group and the difluoromethyl group contribute to the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions to ensure selective substitution at the desired position.
Attachment of the tert-butyl carbamate group: This is typically done through a nucleophilic substitution reaction, where the tert-butyl carbamate is introduced to the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, where nucleophiles replace specific substituents on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry
Molecular Rods and Rotors: The unique structure of bicyclo[1.1.1]pentane derivatives makes them suitable for use as molecular rods and rotors in materials science.
Biology and Medicine
Industry
Mécanisme D'action
The mechanism of action of tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s binding affinity and selectivity, while the tert-butyl group provides stability against metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate stands out due to the presence of both the difluoromethyl and tert-butyl groups, which confer unique stability, reactivity, and binding properties. These features make it particularly valuable in applications requiring high stability and specificity.
Propriétés
Formule moléculaire |
C11H17F2NO2 |
|---|---|
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C11H17F2NO2/c1-8(2,3)16-7(15)14-10-5-9(4,6-10)11(10,12)13/h5-6H2,1-4H3,(H,14,15) |
Clé InChI |
VMCQOCWODOLTKK-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)

![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)




![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)

